An In-Depth Technical Guide to N-t-Butyl 4-bromo-3-methoxybenzamide
An In-Depth Technical Guide to N-t-Butyl 4-bromo-3-methoxybenzamide
This guide provides a comprehensive technical overview of N-t-Butyl 4-bromo-3-methoxybenzamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, and potential applications, grounded in established scientific principles.
Introduction and Strategic Importance
N-t-Butyl 4-bromo-3-methoxybenzamide is a substituted benzamide derivative that serves as a valuable building block in organic synthesis. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Substitutions on the aromatic ring and the amide nitrogen allow for fine-tuning of a molecule's steric and electronic properties, which is critical for modulating biological activity.
The specific arrangement of a bromine atom, a methoxy group, and an N-t-butyl amide group on this compound makes it a versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] Its precursor, 4-bromo-3-methoxybenzoic acid, is a known cornerstone for synthesizing active pharmaceutical ingredients (APIs), highlighting the relevance of this chemical family in drug discovery pipelines.[2]
Physicochemical Properties
The fundamental properties of N-t-Butyl 4-bromo-3-methoxybenzamide are summarized below. These characteristics are crucial for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 1072944-39-8 | [3] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [4] |
| Molecular Weight | 286.16 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Low solubility in water is expected. | - |
| Melting Point | Not explicitly available, but similar compounds like 4-bromo-N-tert-butyl-benzamide melt at 133-134°C.[5] | - |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide proceeds via a two-step pathway starting from 4-bromo-3-methoxybenzoic acid. This method relies on the robust and well-understood chemistry of amide bond formation via an acid chloride intermediate.
Visualizing the Synthesis Workflow
Caption: General synthesis pathway for N-t-Butyl 4-bromo-3-methoxybenzamide.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid).
-
Chlorinating Agent: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to facilitate the reaction.
-
Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride. DMF catalyzes this conversion via the formation of a Vilsmeier intermediate, which is more reactive than the acid itself.
-
-
Reaction: Heat the mixture to reflux (~40°C) and stir for 2-4 hours. The reaction's progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).
-
Isolation: Once complete, remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a yellow oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide
-
Amine Solution: In a separate flask, dissolve tert-butylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Causality Insight: The reaction between the acid chloride and amine is highly exothermic; cooling prevents side reactions and ensures controlled amide formation. An excess of the amine is used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct.[5]
-
-
Addition: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring tert-butylamine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).[5] Monitor the reaction by Thin-Layer Chromatography (TLC) until the acid chloride is fully consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization Profile
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][7]
Visualizing the Chemical Structure
Caption: 2D Structure of N-t-Butyl 4-bromo-3-methoxybenzamide.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
Aromatic Protons (3H): Signals in the δ 7.0-8.0 ppm range, showing splitting patterns dictated by their coupling.
-
Amide Proton (1H): A broad singlet typically around δ 6.0-8.0 ppm, which can vary with concentration and solvent.[6]
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
tert-Butyl Protons (9H): A sharp, intense singlet around δ 1.45 ppm.[6]
-
-
¹³C NMR: The carbon spectrum will provide key structural information:[8]
-
Carbonyl Carbon (C=O): A signal in the δ 165-168 ppm region.
-
Aromatic Carbons: Six distinct signals between δ 110-160 ppm, including two quaternary carbons attached to the bromo and methoxy groups.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
-
tert-Butyl Carbons: Two signals; one for the quaternary carbon (~δ 51-52 ppm) and one for the three equivalent methyl carbons (~δ 28-29 ppm).[6]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.[6]
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹.[6]
-
N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.
-
C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 286, so peaks would be expected at m/z 285 and 287. A major fragmentation pathway would be the loss of the tert-butyl group.
Applications in Research and Development
Substituted benzamides are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This class of compounds is known to interact with various biological targets. For example, some benzamides act as selective modulators of dopamine receptors, while others function as inhibitors of the essential bacterial cell division protein FtsZ.[9][10]
Given its specific substitution pattern, N-t-Butyl 4-bromo-3-methoxybenzamide is an ideal intermediate for:
-
Lead Optimization: The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.
-
Structure-Activity Relationship (SAR) Studies: The methoxy and t-butyl groups can be modified to explore how changes in electronics and sterics affect binding to a biological target.
-
Agrochemical Synthesis: The structural motifs present are also common in modern fungicides and insecticides.
Safety and Handling
As a laboratory chemical, N-t-Butyl 4-bromo-3-methoxybenzamide should be handled with appropriate care. Based on safety data for structurally related compounds like 4-bromo-3-methoxyphenol and 4-bromo-3-methoxybenzonitrile, the following precautions are advised.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Retrieved from [Link]
-
Al-Rawi, S., El-Hiti, G. A., & Yousif, E. (2018). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 23(9), 2292. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-t-Butyl 4-bromobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Astudillo, C., et al. (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 23(21), 13398. Retrieved from [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2465. Retrieved from [Link]
-
Tay, F. A., & Akbas, H. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 393-404. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
Bhookya, B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1354-1365. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-T-Butyl 4-bromo-2-methoxybenzamide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. nbinno.com [nbinno.com]
- 3. sinfoobiotech.com [sinfoobiotech.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Bromo-3-methoxyphenol 97 102127-34-4 [sigmaaldrich.com]
- 12. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem [pubchem.ncbi.nlm.nih.gov]
